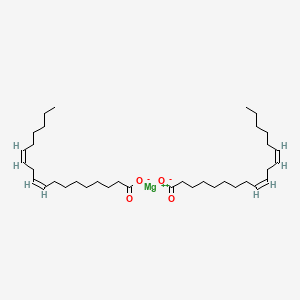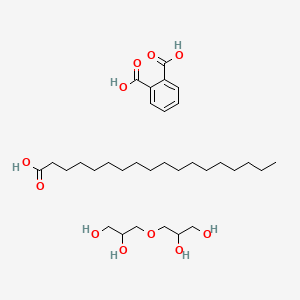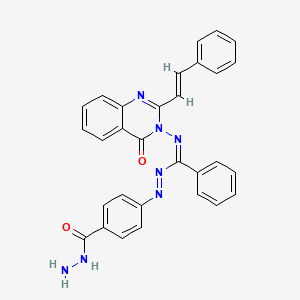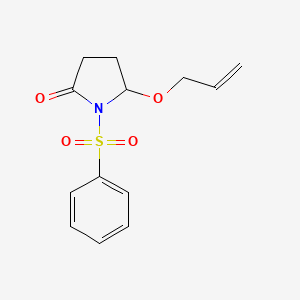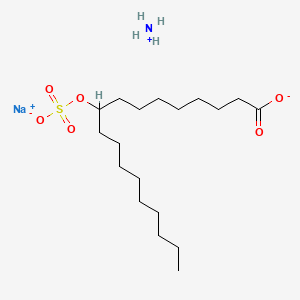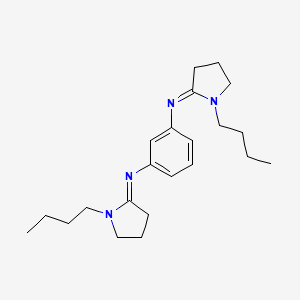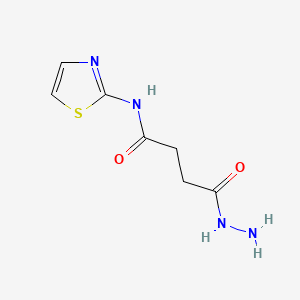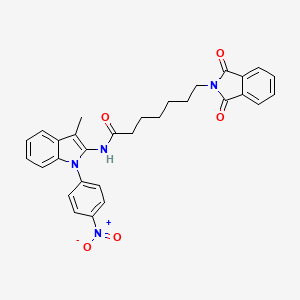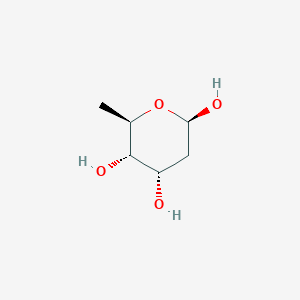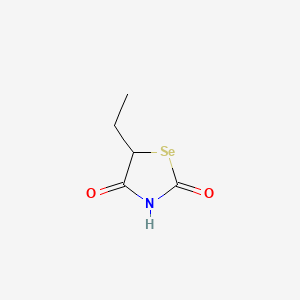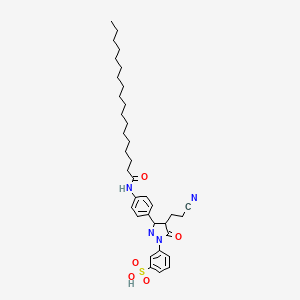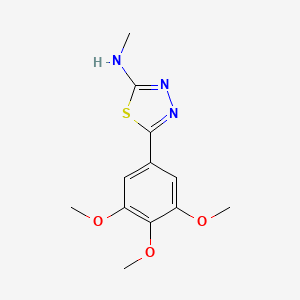
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a methyl group and a trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The resulting intermediate is then treated with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Analyse Des Réactions Chimiques
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, which inhibits the growth and proliferation of bacterial and cancer cells . It can also interact with enzymes and proteins involved in various biological processes, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: This compound has similar antimicrobial properties but lacks the trimethoxyphenyl group, which may affect its biological activity.
5-Methyl-1,3,4-thiadiazole-2-amine: This compound has a methyl group at the 5-position, which can influence its chemical reactivity and biological properties.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group, which can participate in different chemical reactions compared to the amine group in 1,3,4-thiadiazol-2-amine.
The unique combination of the thiadiazole ring, methyl group, and trimethoxyphenyl group in 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
83796-27-4 |
|---|---|
Formule moléculaire |
C12H15N3O3S |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O3S/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
Clé InChI |
RMDHKNIQLRQSFX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


